Prl-8-53

Description

Properties

IUPAC Name |

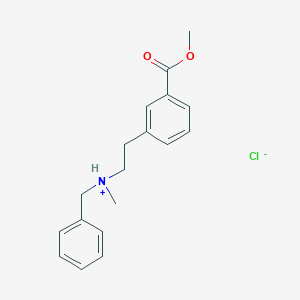

methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2.ClH/c1-19(14-16-7-4-3-5-8-16)12-11-15-9-6-10-17(13-15)18(20)21-2;/h3-10,13H,11-12,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBBSWSJLPLPRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC(=CC=C1)C(=O)OC)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51352-87-5 | |

| Record name | METHYL 3-(2-(BENZYL(METHYL)AMINO)ETHYL)BENZOATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P77XL8HV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Mechanism of Action of PRL-8-53: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 4, 2025

Abstract

PRL-8-53 (Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate) is a synthetic psychoactive research chemical developed in the 1970s by Dr. Nikolaus Hansl at Creighton University. Despite demonstrating potent hypermnesic effects in a single human study, the compound has remained largely unstudied, and its precise mechanism of action is not well understood. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its core pharmacology. It summarizes all available quantitative data, details the experimental protocol of the seminal 1978 human study, and visualizes the hypothesized signaling pathways and experimental workflows. The significant lack of modern research presents both a challenge and an opportunity for future investigation into its unique cognitive-enhancing properties.

Core Pharmacological Hypotheses

The exact molecular targets of this compound have not been definitively identified. However, based on the original research by Hansl, its mechanism is believed to involve the modulation of several key neurotransmitter systems. It is crucial to note that these are interpretations of observed effects rather than results from direct binding or enzymatic assays.

The primary hypothesized mechanisms are:

-

Cholinergic System Enhancement : this compound is suggested to enhance the brain's response to acetylcholine. Dr. Hansl posited that the drug boosts the cholinergic system, which is critically involved in memory recall and information retrieval[1][2]. The specific nature of this enhancement, whether through receptor agonism, acetylcholinesterase inhibition, or increased choline (B1196258) uptake, remains uninvestigated.

-

Dopaminergic Potentiation : The compound is reported to potentiate dopamine[1][3][4]. This is supported by preclinical findings where this compound reversed the catatonic and ptotic effects induced by reserpine, a vesicular monoamine transporter (VMAT) inhibitor that depletes dopamine (B1211576) stores[4]. This suggests a downstream pro-dopaminergic action, though direct receptor interaction data is absent.

-

Serotonergic Inhibition : Research suggests this compound partially restricts or inhibits serotonin (B10506) production or transportation[1][3]. This effect is the least characterized of its proposed actions.

-

Noradrenaline Augmentation : In animal models, this compound was shown to augment responses to noradrenaline, which may contribute to its effects on memory consolidation[1].

Hypothesized Neurotransmitter Modulation Pathway

The following diagram illustrates the proposed, yet unconfirmed, influence of this compound on key neurotransmitter systems.

Quantitative Data Summary

The available quantitative data for this compound is sparse and originates from decades-old research. No modern dose-response curves, binding affinities (Ki), or IC50 values from competitive assays have been published.

Human Efficacy Data (Hansl & Mead, 1978)

The single human study investigated the effect of a single 5 mg oral dose of this compound on verbal memory. The results are summarized below, showing the improvement in word recall score compared to placebo.

| Participant Group | N | Improvement at 24 Hours | Improvement at 1 Week | Statistical Significance (P-value) |

| Overall Population | 47 | 107.5% - 137.2% | 107.9% - 146.2% | Most P < 0.01, Some P < 0.001[5] |

| Low-Scoring Subjects | 28 | 187.5% - 191.0% | 200.0% - 205.0% | P < 0.001 |

| High-Scoring Subjects | 19 | 107.9% - 114.0% | Not Statistically Significant | N/S |

| Subjects > 30 years old | 13 | 208.0% - 252.0% | Not explicitly stated | P < 0.01 |

Table 1: Summary of memory improvement in human subjects following a single 5 mg oral dose of this compound. "Low-Scoring" refers to subjects who recalled 6 or fewer words on placebo.[2]

Preclinical Toxicity & Activity Data

The following data is derived from animal studies conducted in the 1970s. The primary source papers containing the detailed methodologies were not available for a full review.

| Parameter | Species | Value | Notes |

| Oral LD50 | Mice | 860 mg/kg | Indicates a high therapeutic index.[2][4] |

| ED50 (Motor Depression) | Mice | 160 mg/kg | High doses depress motor activity.[4] |

| Hypotensive Effects | Canines | > 8 mg/kg | Doses above this threshold caused brief hypotensive effects.[4] |

| Amphetamine Potentiation | Rats | Not Observed (at 20 mg/kg) | Did not potentiate the effects of dextroamphetamine, suggesting it is not a conventional stimulant.[4] |

Table 2: Summary of preclinical toxicity and pharmacology data for this compound.

Key Experimental Protocols

Human Verbal Memory Study (Hansl & Mead, 1978)

This study remains the sole piece of human research on this compound's nootropic effects[1][5].

-

Design : Double-blind, placebo-controlled crossover study.

-

Participants : 47 healthy volunteers (medical students and faculty), aged 24 to 86.

-

Dosage : A single 5 mg oral dose of this compound or a placebo was administered 2 to 2.5 hours before the test procedure[3].

-

Methodology : The "serial anticipation method" was used for testing verbal memory.

-

Baseline : Participants were presented with a list of 12 one-syllable words in a specific sequence using a memory drum.

-

Acquisition Phase : The list was presented again, and after the first word was shown, the subject had to state the next word in the sequence before it appeared. This was repeated for a total of 9 trials. The number of correct anticipations was recorded.

-

Drug/Placebo Administration : On separate occasions (at least one week apart), subjects received either this compound or placebo.

-

Testing : 2-2.5 hours post-ingestion, the acquisition phase was repeated with a new, different list of 12 words.

-

Retention Testing : Subjects were re-tested on their ability to recall the word list from the test session at 24 hours and again at 1 week post-test.

-

-

Other Measures : Visual reaction time and motor control were also assessed. No significant changes were found in these measures between the drug and placebo conditions[5].

-

Outcome : this compound was found to cause a slight improvement in the initial acquisition of verbal information but a statistically significant improvement in the retention of that information at 24 hours and 1 week[5].

Preclinical Animal Study Protocols (General Description)

Detailed protocols for the animal studies are not available in the accessible literature. However, based on the reported findings, the experiments likely involved standard behavioral pharmacology assays of the era.

-

Avoidance Learning : This was likely tested using a shuttle box apparatus . In this paradigm, an animal (typically a rodent) is placed in a two-compartment box. A conditioned stimulus (e.g., a light or tone) precedes an unconditioned stimulus (a mild footshock). The animal learns to "avoid" the shock by moving to the other compartment (shuttling) during the conditioned stimulus presentation. An increase in the number of successful avoidance responses would indicate improved learning and memory. This compound was reported to boost avoidance learning in rodents[5].

-

Reserpine-Induced Catalepsy Reversal : This is a classic screening method to identify compounds with dopaminergic activity.

-

Induction : Rats are administered reserpine, which depletes monoamines (dopamine, serotonin, norepinephrine), leading to a state of catalepsy (a rigid, immobile posture).

-

Test : The test compound (this compound) is administered.

-

Observation : The reversal or reduction of the cataleptic state suggests the compound enhances dopaminergic function. This compound was reported to reverse these effects[4].

-

Conclusion and Future Directions

The mechanism of action of this compound remains largely enigmatic, defined more by a single, compelling human study and a handful of preclinical observations than by rigorous molecular science. The prevailing hypothesis points to a complex modulation of cholinergic, dopaminergic, and serotonergic systems, but the underlying targets—be they receptors, enzymes, or transporters—are unknown.

The lack of research since the 1970s is a significant knowledge gap. For drug development professionals and researchers, this compound represents an intriguing yet high-risk starting point. Future research should prioritize:

-

In Vitro Receptor Profiling : A comprehensive screening of this compound against a wide panel of CNS receptors, ion channels, transporters, and enzymes is essential to identify its primary molecular targets.

-

In Vivo Microdialysis : To confirm the hypothesized neurotransmitter modulations, in vivo microdialysis studies in rodents could measure real-time changes in acetylcholine, dopamine, and serotonin levels in relevant brain regions like the hippocampus and prefrontal cortex following this compound administration.

-

Modern Behavioral Assays : Replication and expansion of the original memory studies using modern, validated behavioral paradigms in animals (e.g., Morris water maze, novel object recognition) are necessary to confirm and characterize its pro-cognitive effects.

-

Structure-Activity Relationship (SAR) Studies : Synthesis and testing of analogues could elucidate the key structural motifs responsible for its activity and potentially lead to the development of more potent and selective compounds.

Until such studies are conducted, this compound will remain a historical curiosity with a mechanism of action that is more speculative than understood.

References

- 1. This compound: The Forgotten Smart Drug That Boosts Memory by Over 200% - sarmguide [sarmguide.com]

- 2. Active avoidance test [panlab.com]

- 3. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: enhanced learning and subsequent retention in humans as a result of low oral doses of new psychotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]

PRL-8-53 and the Cholinergic System: An In-Depth Technical Review of a Putative Cognitive Enhancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRL-8-53, a synthetic benzoic acid derivative, has garnered interest for its potential nootropic effects, particularly its purported ability to enhance memory and learning. Since its development in the 1970s by Dr. Nikolaus Hansl, its mechanism of action has remained largely enigmatic.[1][2] Among the proposed pathways for its cognitive-enhancing effects, the interaction with the cholinergic system has been a recurring theme in the limited literature available. This technical guide synthesizes the existing, albeit sparse, scientific information regarding the interplay between this compound and the cholinergic system, with a focus on presenting the available data, or lack thereof, in a clear and structured manner for the scientific community.

Putative Cholinergic Interaction: A Qualitative Overview

The primary assertion regarding this compound's effect on the cholinergic system stems from the original 1978 human study by Hansl and Mead.[3][4] In this publication, it is stated that this compound "enhances the brain's response to acetylcholine" and has produced a "cholinergic response in the experimental animal".[2][4] This has led to the classification of this compound as a cholinergic agent in some databases and reviews.[2][5] The retrieval of long-term memories is thought to be mediated by acetylcholine (B1216132) and the cholinergic system, providing a theoretical basis for this compound's observed effects on memory recall in the 1978 study.[5]

However, it is critical to note that the precise nature of this interaction is not well-elucidated in publicly available scientific literature.[1][5] Speculation exists that this compound may modulate cholinergic pathways, but concrete evidence from receptor binding assays or enzymatic activity studies is not present in published research.[6]

Quantitative Data on Cholinergic System Interaction: A Conspicuous Absence

A comprehensive review of published scientific literature reveals a significant lack of quantitative data detailing the interaction of this compound with key components of the cholinergic system. To facilitate a clear understanding of this knowledge gap, the following table summarizes the unavailable data that would be crucial for a thorough technical assessment.

| Parameter | Target | Measurement | Reported Value for this compound |

| Enzymatic Inhibition | Acetylcholinesterase (AChE) | IC₅₀ | Not Reported |

| Receptor Binding Affinity | Muscarinic Acetylcholine Receptors (M1-M5) | Kᵢ | Not Reported |

| Receptor Binding Affinity | Nicotinic Acetylcholine Receptors (various subtypes) | Kᵢ | Not Reported |

| Neurotransmitter Dynamics | Acetylcholine Release (in vitro/in vivo) | % change | Not Reported |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant, indicating the binding affinity of a ligand for a receptor.

The absence of these fundamental quantitative metrics makes it impossible to definitively characterize this compound as an acetylcholinesterase inhibitor, a muscarinic or nicotinic receptor agonist or antagonist, or a modulator of acetylcholine release.

Experimental Protocols: The Missing Methodologies

A core requirement for the scientific validation and replication of findings is the detailed description of experimental protocols. The 1978 study by Hansl and Mead, which is the foundational document for the cholinergic hypothesis of this compound, does not provide the methodologies for the preclinical animal studies in which a "cholinergic response" was observed.[4] Attempts to locate supplementary publications by the original author that might detail these preclinical pharmacology studies have been unsuccessful.

Consequently, this guide cannot provide detailed experimental protocols for key assays such as:

-

Acetylcholinesterase Inhibition Assay: The specific method (e.g., Ellman's assay), enzyme source, substrate concentration, and incubation conditions used to assess this compound's effect on AChE activity are unknown.

-

Radioligand Binding Assays: Protocols for determining the binding affinity of this compound to muscarinic and nicotinic acetylcholine receptors, including the specific radioligands, cell lines or tissue preparations, and assay conditions, have not been published.

-

In Vitro/In Vivo Acetylcholine Release Studies: Methodologies for measuring acetylcholine levels in response to this compound administration in neuronal cultures or in specific brain regions of animal models are not available.

Visualizing the Putative Cholinergic Interaction

Given the lack of specific data on the molecular targets of this compound within the cholinergic system, any signaling pathway diagram would be purely speculative. However, to illustrate the hypothesized points of interaction based on the qualitative statements in the literature, the following logical diagram is presented. It is imperative to interpret this diagram as a conceptual framework rather than an evidence-based pathway.

This diagram illustrates the potential, yet unproven, points at which this compound might influence cholinergic neurotransmission, including modulation of acetylcholine release, inhibition of its breakdown by acetylcholinesterase, or direct interaction with postsynaptic muscarinic and nicotinic receptors. The dashed lines and question marks emphasize the speculative nature of these interactions.

Conclusion and Future Directions

The assertion that this compound interacts with the cholinergic system is based on limited, qualitative statements from decades-old research. For the scientific and drug development communities, the absence of robust, quantitative data and detailed experimental methodologies is a significant barrier to understanding and potentially leveraging this compound. To move forward, the following research is essential:

-

In Vitro Pharmacological Profiling: A comprehensive screening of this compound against a panel of cholinergic targets, including all subtypes of muscarinic and nicotinic receptors, as well as acetylcholinesterase and choline (B1196258) acetyltransferase, is necessary to identify its primary molecular targets and determine binding affinities (Kᵢ) and functional activities (e.g., EC₅₀, IC₅₀).

-

Neurochemical Analysis: Studies using techniques such as in vivo microdialysis in animal models are required to measure the effect of this compound administration on acetylcholine levels in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.

-

Replication and Extension of Behavioral Studies: Well-controlled animal studies are needed to replicate the original findings on memory enhancement and to explore the dose-response relationship of this compound's cognitive effects. These studies could also incorporate the use of specific cholinergic antagonists to probe the necessity of the cholinergic system for this compound's mechanism of action.

Without such fundamental research, the interaction of this compound with the cholinergic system remains a matter of speculation, and its potential as a cognitive enhancer cannot be rigorously evaluated. The information presented in this guide underscores the critical need for new, data-driven research to either substantiate or refute the historical claims surrounding this enigmatic compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]

- 3. This compound: enhanced learning and subsequent retention in humans as a result of low oral doses of new psychotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Enhanced Learning and Subsequent Retention in Humans As A Result of Low Oral Doses of New Psychotropic Agent | PDF | Self-Improvement | Wellness [scribd.com]

- 5. adamalonzi.com [adamalonzi.com]

- 6. This compound - Ethos Herbals [ethosherbals.com]

PRL-8-53: A Technical Guide to its Putative Modulation of the Dopaminergic Pathway

Disclaimer: The following information is compiled from limited available research, primarily dating back to the 1970s. The compound PRL-8-53 is not approved for human consumption by major regulatory agencies and should be handled as a research chemical. Further contemporary, peer-reviewed research is necessary to fully elucidate its pharmacological profile and mechanism of action.

Executive Summary

This compound, or methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate, is a synthetic nootropic agent that has demonstrated memory-enhancing effects in a single human study. While its precise mechanism of action is not fully understood, preliminary evidence suggests a modulatory role on the dopaminergic system, alongside influences on other neurotransmitter pathways. This document provides a technical overview of the existing data regarding this compound's interaction with dopaminergic signaling, presents available quantitative data, and outlines the experimental methodologies used in its initial investigation.

Putative Mechanism of Action: Dopaminergic Modulation

The primary hypothesis surrounding this compound's effect on the dopaminergic system is that it potentiates dopamine's effects post-synaptically. The foundational research suggests that this compound does not act as a direct dopamine (B1211576) agonist nor does it appear to significantly influence dopamine release or reuptake. Instead, it is thought to enhance the response of dopamine receptors to endogenous dopamine.

The original patent for this compound describes a series of animal experiments that form the basis of this hypothesis. It was observed that this compound could reverse the catatonic state induced by reserpine (B192253), a drug that depletes catecholamines, including dopamine. This reversal effect, however, was dependent on the presence of some level of dopamine, suggesting a potentiating rather than a direct mimetic action.

Further research indicated that this compound might regulate the production of Adenosine Monophosphate (AMP), a component of the secondary messenger cyclic AMP (cAMP), which is crucial in dopamine signaling cascades. Specifically, it was proposed that this compound could partially inhibit the production of AMP.

Below is a diagram illustrating the hypothesized signaling pathway modulation by this compound.

Quantitative Data

The available quantitative data for this compound is limited. The following tables summarize the key findings from the original patent and the 1978 human study.

Table 1: Animal Behavioral Studies (Reserpine Reversal)

| Animal Model | Reserpine Dose | This compound Dose (Oral) | Observation |

|---|

| Mice | 2 mg/kg | 5-10 mg/kg | Reversal of reserpine-induced catatonia |

Table 2: Human Memory Enhancement Study (1978)

| Parameter | Condition | Result | % Improvement |

|---|---|---|---|

| Word Recall | Placebo | - | - |

| Word Recall | 5 mg this compound | Improved recall | 200-260% |

| Word Recall (above 70 initial score) | 5 mg this compound | Improved recall | 108-152% |

Experimental Protocols

The methodologies described in the foundational research are characteristic of the era in which they were conducted.

-

Objective: To assess the ability of this compound to counteract the motor deficits induced by dopamine depletion.

-

Animal Model: Male albino mice.

-

Procedure:

-

Mice were administered reserpine at a dose of 2 mg/kg intraperitoneally to induce a catatonic state, characterized by a lack of spontaneous movement.

-

Following the onset of catatonia, this compound was administered orally at doses ranging from 5 to 10 mg/kg.

-

Behavioral observations were made to assess the reversal of the catatonic state, noting the restoration of normal motor activity.

-

-

Rationale: Reserpine depletes presynaptic stores of catecholamines, including dopamine. A compound that can reverse the effects of reserpine may do so by either directly stimulating dopamine receptors or by potentiating the effects of the remaining dopamine.

The workflow for this experimental protocol is visualized below.

-

Objective: To evaluate the effect of this compound on memory retention in human subjects.

-

Study Design: Double-blind, placebo-controlled crossover study.

-

Subjects: 47 healthy volunteers.

-

Procedure:

-

Subjects were divided into two groups. One group received a 5 mg oral dose of this compound, while the other received a placebo.

-

Two hours after administration, subjects were presented with a list of 12 monosyllabic words and asked to recall them. This was followed by a test of verbal memory under interference conditions.

-

After a one-week washout period, the groups were crossed over, with the initial placebo group receiving this compound and vice versa.

-

The memory tests were repeated.

-

-

Data Analysis: The percentage improvement in memory scores with this compound compared to placebo was calculated for each subject.

The logical relationship of the human study design is depicted below.

Conclusion and Future Directions

The existing body of research on this compound, while pioneering for its time, lacks the molecular detail and rigor of modern neuropharmacological studies. The hypothesis of dopaminergic potentiation is based on indirect behavioral evidence. To validate and expand upon these initial findings, the following experimental avenues are recommended for future research:

-

Receptor Binding Assays: A comprehensive panel of radioligand binding assays is required to determine the affinity of this compound for all subtypes of dopamine receptors (D1-D5) and other relevant CNS receptors.

-

In Vivo Microdialysis: This technique would allow for the direct measurement of dopamine and its metabolites in key brain regions (e.g., striatum, prefrontal cortex) of freely moving animals following this compound administration.

-

Electrophysiology: Patch-clamp studies on dopaminergic neurons could elucidate whether this compound modulates neuronal firing rates or postsynaptic receptor responses to dopamine application.

-

Modern Behavioral Paradigms: Re-evaluation of this compound's nootropic effects using contemporary, validated models of learning and memory (e.g., Morris water maze, novel object recognition) would provide more robust data.

In-Depth Technical Guide: Investigating PRL-8-53 as a Potential Histone Deacetylase (HDAC) Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document explores the hypothetical potential of PRL-8-53 as a histone deacetylase (HDAC) inhibitor. Currently, there is no direct, peer-reviewed scientific evidence to support this claim. The proposed mechanisms and experimental protocols are based on the known characteristics of established HDAC inhibitors and are intended to guide future research.

Introduction

This compound is a synthetic nootropic compound that has demonstrated significant hypermnesic effects in a single human study.[1][2] Its exact mechanism of action remains unelucidated, though it is suggested to modulate cholinergic and dopaminergic systems.[3] Online forums and anecdotal reports have speculated that this compound may function as an HDAC inhibitor, largely due to its profound effects on long-term memory, a known outcome of HDAC inhibition in preclinical models.[4]

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[5][6] Inhibition of HDACs, therefore, results in histone hyperacetylation and a more open chromatin state, facilitating gene transcription. This mechanism is known to be involved in synaptic plasticity and memory formation.[7][8][9]

This technical guide provides a comprehensive overview of the theoretical basis for investigating this compound as a potential HDAC inhibitor. It outlines detailed experimental protocols for screening and characterization, presents hypothetical signaling pathways, and summarizes relevant quantitative data from the seminal study on this compound.

Quantitative Data from Human Studies of this compound

To date, only one human study on this compound has been published. The following table summarizes the key quantitative findings from this study.

| Parameter | Placebo Group (Word Recall) | This compound Group (Word Recall) | Percentage Improvement | Statistical Significance |

| 24-hour Recall | ~3 words | ~6 words | ~100% | p < 0.01 |

| 1-week Recall | ~2 words | ~4 words | ~100% | p < 0.01 |

| Subjects >30 years (1-week Recall) | ~2 words | ~5 words | ~150% | p < 0.001 |

Data adapted from Hansl & Mead, 1978.[1]

Proposed Experimental Protocols for Investigating HDAC Inhibition

A multi-tiered approach is necessary to determine if this compound acts as an HDAC inhibitor. This involves initial in vitro screening followed by cell-based assays and potentially in vivo studies.

In Vitro Biochemical Assays

These assays are designed to directly measure the enzymatic activity of purified HDACs in the presence of a test compound.

3.1.1 Fluorogenic HDAC Activity Assay

-

Principle: This assay utilizes a synthetic substrate, such as Boc-Lys(Ac)-AMC, which is not fluorescent. In the presence of HDAC activity, the acetyl group is removed. Subsequent addition of a developing agent, typically trypsin, cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC). The intensity of the fluorescence is directly proportional to HDAC activity.[10][11]

-

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., Tris-buffered saline), a stock solution of the fluorogenic HDAC substrate, a stock solution of the test compound (this compound) at various concentrations, a positive control inhibitor (e.g., Trichostatin A), and a developing solution containing trypsin.

-

Reaction Setup: In a 96- or 384-well microplate, add the purified HDAC enzyme (e.g., HDAC1, HDAC2) to the assay buffer.

-

Compound Incubation: Add varying concentrations of this compound or the positive control to the wells and incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Stop the enzymatic reaction and initiate fluorescence development by adding the trypsin-containing developing solution. Incubate for a further 15-30 minutes.

-

Detection: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission).

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.

-

3.1.2 Colorimetric HDAC Activity Assay

-

Principle: This ELISA-based assay uses an acetylated histone substrate coated on a microplate. Active HDACs deacetylate the substrate. A specific antibody that recognizes the remaining acetylated histones is then added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). The addition of a chromogenic substrate results in a color change that is inversely proportional to HDAC activity.[12]

-

Methodology:

-

Plate Setup: Use a microplate pre-coated with an acetylated histone substrate.

-

Enzyme and Compound Incubation: Add purified HDAC enzyme and varying concentrations of this compound to the wells. Incubate at 37°C for 30-60 minutes.

-

Washing: Wash the wells to remove the enzyme and compound.

-

Primary Antibody Incubation: Add a primary antibody specific for the acetylated histone substrate and incubate for 60 minutes at room temperature.

-

Washing: Wash the wells to remove unbound primary antibody.

-

Secondary Antibody Incubation: Add a secondary antibody-enzyme conjugate and incubate for 30 minutes.

-

Washing: Wash the wells to remove unbound secondary antibody.

-

Color Development: Add the chromogenic substrate and incubate until sufficient color develops.

-

Detection: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition and the IC50 value for this compound.

-

Cell-Based Assays

These assays assess the ability of a compound to inhibit HDAC activity within a cellular context.

3.2.1 Luminescent Cell-Based HDAC Activity Assay (e.g., HDAC-Glo™ I/II)

-

Principle: This assay employs a cell-permeable, acetylated peptide substrate linked to a luminogenic reporter (aminoluciferin). Inside the cell, HDACs deacetylate the substrate. A developer reagent is then added, which contains a protease that specifically cleaves the deacetylated substrate, releasing aminoluciferin (B605428). The amount of aminoluciferin is quantified in a luciferase reaction, with the luminescent signal being proportional to HDAC activity.[13][14]

-

Methodology:

-

Cell Culture: Plate cells (e.g., a neuronal cell line like SH-SY5Y or primary neurons) in a 96- or 384-well plate and culture until they reach the desired confluency.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 1-6 hours).

-

Reagent Addition: Add the HDAC-Glo™ I/II reagent directly to the wells. This reagent contains the substrate and the necessary components for the luciferase reaction.

-

Incubation: Incubate at room temperature for 15-30 minutes to allow for cell lysis and the enzymatic reactions to proceed.

-

Detection: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Determine the IC50 value of this compound for cellular HDAC activity.

-

3.2.2 Western Blot Analysis of Histone Acetylation

-

Principle: This technique directly measures the levels of acetylated histones in cells following treatment with a potential HDAC inhibitor. An increase in histone acetylation indicates HDAC inhibition.

-

Methodology:

-

Cell Treatment: Treat cultured cells with this compound at various concentrations and for different time points.

-

Histone Extraction: Isolate the histone proteins from the cell nuclei.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE and Western Blotting: Separate the histone proteins by size using SDS-PAGE and transfer them to a membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total H3).

-

Secondary Antibody and Detection: Add a secondary antibody conjugated to a reporter enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative increase in histone acetylation.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothetical signaling pathway through which an HDAC inhibitor might enhance memory and a proposed experimental workflow for screening this compound.

Caption: Hypothetical signaling pathway of this compound as an HDAC inhibitor in memory enhancement.

Caption: Proposed experimental workflow for screening this compound as a potential HDAC inhibitor.

Conclusion

The hypothesis that this compound may exert its nootropic effects through HDAC inhibition is intriguing but requires rigorous scientific validation. The experimental protocols outlined in this guide provide a clear path forward for researchers to systematically investigate this possibility. Should this compound be identified as an HDAC inhibitor, it would represent a significant advancement in the field of cognitive enhancement and provide a novel chemical scaffold for the development of new therapeutics targeting epigenetic mechanisms in the brain. Further research is warranted to explore this promising, yet unproven, hypothesis.

References

- 1. This compound: enhanced learning and subsequent retention in humans as a result of low oral doses of new psychotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Histone Deacetylase Inhibitors Enhance Memory and Synaptic Plasticity via CREB: CBP-Dependent Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]

- 13. HDAC-Glo™ I/II Assays [worldwide.promega.com]

- 14. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Overview of 3-(2-benzylmethylamino ethyl) benzoic acid methyl ester hydrochloride (PRL-8-53): A Spasmolytic and CNS Active Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-benzylmethylamino ethyl) benzoic acid methyl ester hydrochloride, also known by its laboratory designation PRL-8-53, is a synthetic compound first reported in 1974 as a novel agent with both spasmolytic and central nervous system (CNS) activity.[1][2] Despite early interest, the available scientific literature on this compound is limited, with much of the detailed quantitative data and experimental methodologies not readily accessible in publicly available databases. This guide provides a comprehensive summary of the existing information, focusing on its pharmacological properties, and highlights areas where data remains elusive.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 3-(2-benzylmethylamino ethyl) benzoic acid methyl ester hydrochloride |

| Synonyms | This compound |

| Molecular Formula | C18H22ClNO2 |

| Molecular Weight | 319.83 g/mol |

Pharmacological Data

The primary pharmacological effects of this compound are categorized as spasmolytic and CNS-active, with a particular focus on nootropic, or cognitive-enhancing, properties.

Spasmolytic Activity

While described as a spasmolytic agent in early publications, specific quantitative data to characterize this activity, such as IC50 or EC50 values from isolated tissue preparations (e.g., guinea pig ileum), are not available in the reviewed literature. The experimental protocols used to determine its spasmolytic effects have not been detailed in accessible scientific records.

Central Nervous System (CNS) Activity

The CNS effects of this compound have been more broadly, though still qualitatively, described. The compound is reported to have nootropic properties, with one human study suggesting an improvement in memory retention.

Mechanism of Action (Postulated)

The precise mechanism of action of this compound has not been fully elucidated. However, available information suggests a multi-faceted interaction with key neurotransmitter systems:

-

Cholinergic System: It is suggested to have "possible cholinergic properties."[1] The nature of this interaction (e.g., receptor agonism, acetylcholinesterase inhibition) is not specified.

-

Dopaminergic System: The compound is stated to "potentiate dopamine."[1] The mechanism of this potentiation (e.g., receptor agonism, reuptake inhibition, or modulation of synthesis/release) is not defined in the available literature.

-

Serotonergic System: It is reported to cause "partial inhibition of serotonin."[1] Specifics regarding the receptors or transporters involved are not available.

Quantitative CNS-Related Data

Limited quantitative data is available from animal studies, primarily focusing on general activity and toxicity:

| Parameter | Species | Value |

| Oral LD50 | Mouse | 860 mg/kg |

| ED50 (50% reduction in motor activity) | Mouse | 160 mg/kg |

Detailed receptor binding affinities (Ki/Kd values) for dopamine, serotonin, or acetylcholine (B1216132) receptors, as well as enzyme inhibition constants (IC50 values), are not present in the accessible literature.

Experimental Protocols

Detailed experimental protocols for the in vitro and in vivo assays used to characterize the spasmolytic and CNS activities of this compound are not described in the available scientific literature. This includes methodologies for:

-

Spasmolytic assays on isolated smooth muscle preparations.

-

Behavioral pharmacology studies in animal models to assess CNS effects (beyond general motor activity).

-

In vitro receptor binding or enzyme inhibition assays.

Signaling Pathways and Logical Relationships

Given the lack of specific data on the molecular targets of this compound, a detailed signaling pathway diagram cannot be constructed. However, a high-level logical workflow can be proposed based on the qualitative descriptions of its mechanism of action.

Caption: Postulated interactions of this compound with major CNS neurotransmitter systems.

Synthesis

A general multi-step synthesis for 3-(2-benzylmethylamino ethyl) benzoic acid methyl ester hydrochloride has been described, which involves the formation of an intermediate from benzylamine (B48309) and methyl 3-bromobenzoate, followed by N-methylation and subsequent formation of the hydrochloride salt.

Caption: Simplified workflow for the synthesis of this compound.

Conclusion

3-(2-benzylmethylamino ethyl) benzoic acid methyl ester hydrochloride (this compound) presents an interesting historical profile as a potential spasmolytic and CNS-active agent. However, a thorough and quantitative understanding of its pharmacology is hampered by the limited availability of detailed experimental data and protocols in the public domain. For drug development professionals and researchers, this compound may serve as a lead compound, but further investigation would be required to fully characterize its mechanism of action, efficacy, and safety profile using modern pharmacological and analytical techniques. The information presented here is based on the accessible scientific literature and should be considered in the context of these limitations.

References

The Forgotten Nootropic: A Technical History of Prl-8-53's Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Prl-8-53 (methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate) is a synthetic nootropic compound that emerged in the 1970s with significant memory-enhancing properties reported in a single human study. Despite promising initial findings, its development was not pursued, leaving a legacy of intrigue within the nootropics community. This technical guide provides a comprehensive overview of the discovery, history, and scientific data associated with this compound, intended for researchers, scientists, and drug development professionals. The document details the seminal human study, preclinical data, and the proposed, though not fully elucidated, mechanism of action. All quantitative data is summarized in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this enigmatic compound.

Discovery and Early History

This compound was first synthesized in the 1970s by Dr. Nikolaus Hansl, a medicinal chemistry professor at Creighton University.[1][2] His work focused on amino ethyl meta benzoic acid esters, leading to the creation of this novel substituted phenethylamine.[1] The compound, also known by its IUPAC name methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate, was patented by Hansl, though the patent has since expired.[1]

The development of this compound did not advance to further clinical trials, and research ceased. The reasons for this discontinuation are not definitively documented but are speculated to be related to the retirement of Dr. Hansl and a subsequent lawsuit between Hansl and Creighton University in 1985.[1] Despite the lack of further formal investigation, this compound has remained a subject of interest due to the remarkable results of its single human study.

Preclinical Pharmacology

Animal Studies

Early preclinical studies in animal models suggested a favorable safety profile and nootropic effects for this compound.

This compound demonstrated a high therapeutic index in mice, with an oral LD50 of 860 mg/kg.[1][2] In canines, doses exceeding 8 mg/kg were observed to have transient hypotensive effects.[1][2] High doses of the compound were found to depress motor activity in both rats and mice, with an ED50 of 160 mg/kg for a 50% reduction in motor activity in mice.[1][2] The compound also exhibited spasmolytic properties.[1]

In rodent models, this compound was shown to boost avoidance learning without producing stimulant effects.[3] Doses up to 200 mg/kg did not demonstrate stimulant properties, and a 20 mg/kg dose did not potentiate the effects of dextroamphetamine in rats.[1][2]

The 1978 Human Study

The sole human study on this compound was conducted by Hansl and Mead and published in Psychopharmacology in 1978.[4] This double-blind, placebo-controlled study investigated the effects of a single 5 mg oral dose of this compound on learning and memory in 47 healthy volunteers.[3][5]

Experimental Protocol

The study employed the "serial anticipation method" to assess verbal memory.[4][6] While the full, detailed protocol is not available in the published paper, this method typically involves presenting a list of items (in this case, 12 one-syllable words) to the participant one at a time.[7] The participant's task is to predict the next item in the sequence. The list is repeated until a criterion of mastery is reached. Retention is then tested at various intervals. In this study, retention was assessed at 24 hours and one week.[1][7] The study also included assessments of visual reaction time and motor control, for which no significant changes were observed.[4]

Quantitative Results

The study found that this compound significantly improved the retention of verbal information. The effects were most pronounced in participants who had lower baseline memory scores and in those over the age of 30.[3] The quantitative outcomes are summarized in the tables below.

Table 1: Overall Memory Retention Improvement with this compound (5 mg)

| Time Point | Retention Improvement (as % of Baseline) |

| 24 Hours | 132.5% - 142.7% |

| 1 Week | 145.2% - 146.2% |

Table 2: Memory Retention in Low-Scoring Participants (<6 words recalled on placebo)

| Time Point | Retention Improvement (as % of Baseline) |

| 24 Hours | 187.5% - 191% |

| 1 Week | 200% - 205% |

Data extracted from Hansl & Mead (1978) as reported in secondary sources.[1]

No adverse effects were reported by the participants during the study.[3][5]

Proposed Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated.[1][2] However, the original research and subsequent analysis suggest modulation of several key neurotransmitter systems.

Cholinergic System

This compound is believed to have cholinergic properties.[1] Hansl himself suggested that the compound enhances the brain's response to acetylcholine, a neurotransmitter crucial for learning and memory.[3] This is thought to be a primary pathway for its memory-enhancing effects.

Dopaminergic and Serotonergic Systems

The 1978 study noted that this compound potentiates dopamine (B1211576) while partially inhibiting serotonin (B10506).[1][2] The dopaminergic effect may contribute to improved cognitive function, particularly in older individuals where dopamine levels may be declining.[3] The partial inhibition of serotonin is another proposed element of its cognitive-enhancing profile.[7]

Reversal of Reserpine Effects

Interestingly, this compound was found to reverse the catatonic and ptotic effects of reserpine.[1][2] Reserpine is known to deplete monoamines (dopamine, norepinephrine, and serotonin) by blocking the vesicular monoamine transporter (VMAT). This finding further supports the interaction of this compound with monoaminergic systems.

A proposed workflow for the initial screening and evaluation of this compound is depicted below.

The following diagram illustrates the proposed high-level interactions of this compound with key neurotransmitter systems.

Conclusion and Future Directions

This compound remains a compound of significant interest due to the profound memory-enhancing effects reported in its single human trial. The lack of subsequent research presents both a challenge and an opportunity for the scientific community. The original findings, particularly the magnitude of the effect on memory retention, warrant further investigation with modern research methodologies.

Future research should focus on:

-

Replication of the 1978 study: A modern, well-controlled clinical trial is necessary to validate the original findings.

-

Elucidation of the mechanism of action: Advanced techniques in neuropharmacology and molecular biology could definitively identify the signaling pathways modulated by this compound. This includes exploring potential interactions with receptor subtypes and downstream signaling cascades.

-

Comprehensive safety and toxicology studies: A thorough evaluation of the safety profile of this compound is essential before any further clinical development can be considered.

-

Exploration of therapeutic potential: Should the memory-enhancing effects be confirmed, this compound could be investigated as a potential therapeutic agent for cognitive disorders.

References

- 1. adamalonzi.com [adamalonzi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]

- 4. This compound: enhanced learning and subsequent retention in humans as a result of low oral doses of new psychotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [medbox.iiab.me]

- 6. muscleandbrawn.com [muscleandbrawn.com]

- 7. Reddit - The heart of the internet [reddit.com]

Prl-8-53 and its Prospective Role in Long-Term Potentiation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the existing research on Prl-8-53 and its potential implications for long-term potentiation (LTP). It is crucial to note that direct experimental studies on the effects of this compound on LTP are currently absent from the scientific literature. This whitepaper, therefore, synthesizes the available data on this compound's cognitive effects and proposed mechanisms of action with the established principles of LTP to offer a theoretical framework and guide future research.

Introduction to this compound

This compound, or methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate, is a synthetic nootropic compound developed in the 1970s by Dr. Nikolaus Hansl at Creighton University[1]. Despite intriguing preliminary findings in a single human study, research into its properties has been limited. The compound is a derivative of benzoic acid and phenylmethylamine and is noted for its potential to enhance memory and learning[1][2].

Cognitive Effects: Evidence from Human Studies

The primary source of human data on this compound comes from a 1978 study by Hansl and Mead, which investigated its effects on verbal memory in human subjects[3]. The study reported a statistically significant improvement in the retention of verbal information with a low oral dose of the compound[3][4].

| Metric | Placebo (Baseline) | This compound | Percentage Improvement |

| Word Retention Score (Overall) | 100% | Varies | Slight improvement in acquisition, significant improvement in retention |

| Word Retention Score (Subgroup with poorer initial memory) | 100% | Up to 200% | Significant improvement |

A summary of the quantitative findings from the 1978 Hansl & Mead study. The study noted that individuals with lower baseline memory scores showed the most significant improvement.

Proposed Mechanisms of Action

The precise mechanism of action for this compound remains to be fully elucidated. However, the original research and subsequent analyses suggest several potential pathways through which it may exert its effects:

-

Cholinergic System Modulation: this compound is believed to enhance the brain's response to acetylcholine, a neurotransmitter crucial for learning and memory[1][2].

-

Dopaminergic System Modulation: The compound is reported to potentiate dopamine (B1211576), which may contribute to its cognitive-enhancing effects, particularly in older subjects with age-related dopamine decline[1][2][5].

-

Serotonergic System Modulation: Early research indicated a partial inhibition of serotonin[6][7].

-

Histone Deacetylase (HDAC) Inhibition (Hypothesized): There is speculation within the nootropics community that this compound may act as an HDAC inhibitor. This is based on its profound effects on long-term memory, a known outcome of HDAC inhibition, which enhances gene transcription related to synaptic plasticity[8][9]. However, this hypothesis has not been confirmed through formal research[10].

The Role of Long-Term Potentiation in Memory

Long-term potentiation is a persistent strengthening of synapses based on recent patterns of activity[11]. It is widely considered a primary cellular mechanism underlying learning and memory[11]. The induction and maintenance of LTP involve a complex cascade of signaling events, primarily at glutamatergic synapses.

Hypothetical Influence of this compound on LTP

Given the proposed mechanisms of action of this compound, we can formulate several hypotheses about its potential interaction with LTP signaling pathways.

Cholinergic Modulation of LTP

The cholinergic system is known to modulate synaptic plasticity. Acetylcholine can enhance the induction of LTP. If this compound enhances the brain's response to acetylcholine, it could lower the threshold for LTP induction.

Dopaminergic Modulation of LTP

Dopamine, particularly through D1/D5 receptors, can also facilitate LTP. By potentiating dopamine, this compound could enhance this modulatory pathway, potentially leading to more robust and persistent LTP.

HDAC Inhibition and Late-Phase LTP

If this compound functions as an HDAC inhibitor, its most significant impact would likely be on the late phase of LTP (L-LTP), which is dependent on gene expression and protein synthesis. By inhibiting HDACs, this compound could promote a more open chromatin structure, facilitating the transcription of genes necessary for the long-term structural and functional changes at the synapse.

Proposed Experimental Protocol for Investigating this compound's Effects on LTP

To directly assess the impact of this compound on LTP, a standard in vitro electrophysiology protocol using acute hippocampal slices is recommended.

Materials and Methods

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., Wistar rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to an incubation chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.

-

-

Electrophysiological Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Determine the stimulus intensity that evokes a fEPSP of 30-40% of the maximal response.

-

-

Experimental Procedure:

-

Record a stable baseline of fEPSPs for at least 20 minutes at a low stimulation frequency (e.g., 0.05 Hz).

-

Apply this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control to the perfusing aCSF.

-

After a 20-minute drug incubation period, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, separated by 20 seconds).

-

Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation.

-

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slope to the pre-HFS baseline.

-

Compare the degree of potentiation between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

-

References

- 1. muscleandbrawn.com [muscleandbrawn.com]

- 2. This compound: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]

- 3. This compound: enhanced learning and subsequent retention in humans as a result of low oral doses of new psychotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prl 8 53 - NutraPedia [nutrahacker.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. Long-term potentiation - Wikipedia [en.wikipedia.org]

PRL-8-53 and Synaptic Plasticity: A Technical Whitepaper

Disclaimer: This document provides a technical overview of the available research and theoretical mechanisms concerning PRL-8-53 and its potential relationship with synaptic plasticity. It is intended for researchers, scientists, and drug development professionals. The research on this compound is extremely limited, with a single published human study from 1978. Therefore, much of the information regarding its mechanism of action and direct effects on synaptic plasticity remains speculative.

Introduction

This compound, or methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate, is a synthetic nootropic compound developed in the 1970s by Dr. Nikolaus Hansl at Creighton University.[1] Despite early interest in its potential cognitive-enhancing effects, research into this compound has been sparse. The primary claim to its efficacy comes from a single human study that suggested a significant improvement in verbal memory.[2] The exact mechanism of action is unknown, but it is hypothesized to modulate cholinergic, dopaminergic, and serotonergic neurotransmitter systems, all of which are critically involved in the processes of learning, memory, and synaptic plasticity.[3]

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental neurochemical basis of learning and memory.[4] Long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, is a key cellular mechanism underlying memory formation.[5] This whitepaper will synthesize the limited available data on this compound and explore its potential impact on synaptic plasticity through its putative modulation of key neurotransmitter systems.

Quantitative Data from Human Studies

To date, only one human study on this compound has been published.[2] The study, conducted by Hansl and Mead in 1978, was a double-blind, placebo-controlled trial involving 47 healthy volunteers. The primary outcome measured was the enhancement of verbal memory.

| Parameter | Dosage | Population | Results | Reference |

| Verbal Memory Retention (Word Recall) | 5 mg (single oral dose) | 47 healthy volunteers | Overall improvement in recollection. Poor performers (≤6 words recalled on placebo) showed an 87.5-105% increase. High performers (≥8 words recalled on placebo) showed a 7.9-14% increase (not statistically significant). Subjects over 30 showed a 108-152% increase. | [3][6] |

Experimental Protocols

1978 Human Study: Verbal Memory Enhancement

-

Study Design: Double-blind, placebo-controlled.

-

Participants: 47 healthy human volunteers.

-

Intervention: A single oral dose of 5 mg of this compound or a placebo.

-

Task: Memorization of a list of 12 monosyllabic words. The words were presented in a sequence, and the subjects were asked to recall them.

-

Testing: Recall was tested at multiple intervals, including shortly after administration and at 24-hour and 1-week follow-ups.

-

Outcome Measures: The primary outcome was the number of words correctly recalled.[2][3]

Hypothesized Signaling Pathways and Synaptic Plasticity

The precise molecular mechanisms of this compound have not been elucidated. However, it is suggested to potentiate dopamine, enhance the brain's response to acetylcholine, and partially inhibit serotonin.[3] The following sections describe the general roles of these neurotransmitter systems in synaptic plasticity.

Cholinergic System

The cholinergic system plays a crucial role in regulating cognitive functions, including learning and memory. Acetylcholine (ACh) can modulate synaptic plasticity, including LTP.[5][7]

Caption: Hypothesized Cholinergic Modulation by this compound.

Dopaminergic System

Dopamine (DA) is a key neuromodulator in the brain's reward system and is also critically involved in modulating synaptic plasticity and memory formation.[8][9]

Caption: Hypothesized Dopaminergic Modulation by this compound.

Serotonergic System

Serotonin (5-HT) has complex and multifaceted roles in synaptic plasticity and cognition. While this compound is suggested to partially inhibit serotonin, the exact implications of this on synaptic plasticity are not clear and could be context-dependent.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: enhanced learning and subsequent retention in humans as a result of low oral doses of new psychotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]

- 4. Serotonergic Mechanisms in Addiction-Related Memories - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cholinergic System Modulates Memory and Hippocampal Plasticity via Its Interactions with Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [medbox.iiab.me]

- 7. ovid.com [ovid.com]

- 8. Dopamine: a potential substrate for synaptic plasticity and memory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine: The Neuromodulator of Long-Term Synaptic Plasticity, Reward and Movement Control - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Prl-8-53: An Uncharted Territory in Nootropic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prl-8-53 (methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate) is a synthetic nootropic compound that has garnered interest for its potential memory-enhancing effects.[1] First synthesized in the 1970s by Dr. Nikolaus Hansl at Creighton University, its primary and most-cited investigation in humans demonstrated a significant improvement in the retention of verbal information.[2][3][4] While its cognitive-enhancing properties are the main focus of the limited existing research, its potential neuroprotective capabilities remain largely unexplored and unsubstantiated by dedicated scientific studies. This guide aims to provide a comprehensive overview of the current state of knowledge regarding this compound, with a specific focus on the conspicuous absence of research into its neuroprotective properties.

Current State of Research: A Focus on Nootropic Effects

The body of scientific literature on this compound is sparse, with the seminal 1978 study by Hansl and Mead remaining the cornerstone of human research.[3][4] This study, conducted on human volunteers, reported that a single 5 mg oral dose of this compound could significantly improve verbal memory, with some subjects doubling their recall scores.[1] The compound is described as a hypermnesic drug, and its potential to enhance learning and memory has been noted.[5][6]

Anecdotal reports and discussions within online communities often echo these findings, suggesting pro-social effects and enhanced recall of events experienced while under the influence of the drug.[2] However, it is crucial to distinguish these accounts from rigorous scientific investigation.

The Uninvestigated Neuroprotective Properties

Despite its classification as a nootropic and its use in neuroscience research for "protection against memory impairment," there is a significant lack of published, peer-reviewed studies specifically designed to investigate the neuroprotective properties of this compound.[1] Neuroprotective agents typically exert their effects through mechanisms such as reducing oxidative stress, inhibiting apoptosis (programmed cell death), and modulating inflammatory pathways.[7] The current body of research on this compound does not provide evidence for its activity in these areas.

Mechanism of Action: A Still Unclear Picture

The precise mechanism of action for this compound remains largely unknown.[1][8] The available literature suggests several potential neurochemical interactions, although these are primarily linked to its cognitive-enhancing effects rather than specific neuroprotective pathways:

-

Cholinergic System: It is suggested that this compound may have cholinergic properties, which is a common characteristic of many nootropic compounds.[2][8] The cholinergic system plays a crucial role in memory and learning.

-

Dopaminergic System: The compound has been reported to potentiate dopamine (B1211576).[5][8] This action might contribute to its effects on cognition, particularly in older individuals where dopamine levels may be declining.[5]

-

Serotonergic System: this compound is also noted to partially inhibit serotonin.[8]

The following diagram illustrates the proposed, though not definitively proven, modulatory effects of this compound on key neurotransmitter systems.

It is important to emphasize that a direct link between these neurotransmitter modulations and any potential neuroprotective effects has not been established in the scientific literature.

Lack of Quantitative Data and Experimental Protocols for Neuroprotection

A thorough review of existing research reveals a complete absence of quantitative data from studies investigating the neuroprotective properties of this compound. There are no published experiments detailing its effects on:

-

Neuronal viability in the presence of neurotoxins.

-

Markers of apoptosis (e.g., caspase activity, DNA fragmentation).

-

Indicators of oxidative stress (e.g., reactive oxygen species levels, antioxidant enzyme activity).

-

Inflammatory markers in neural tissues.

Consequently, there are no established experimental protocols to present for the assessment of this compound's neuroprotective efficacy. Such protocols would typically involve in vitro cell culture models (e.g., primary neurons or neuronal cell lines) or in vivo animal models of neurodegenerative diseases or acute neuronal injury.

The following diagram outlines a hypothetical experimental workflow that could be employed to investigate the neuroprotective properties of this compound. The absence of such studies in the current literature highlights a significant research gap.

Safety and Toxicity

This compound is reported to have a high therapeutic index, with an oral LD50 in mice of 860 mg/kg.[8] In the single human study, a 5 mg dose did not produce any adverse effects.[5] However, comprehensive toxicity studies are lacking.[5]

Conclusion and Future Directions

While this compound is a compound of interest for its potential cognitive-enhancing effects, the assertion that it possesses neuroprotective properties is not supported by the current scientific literature. For researchers, scientists, and drug development professionals, this compound represents a largely unexplored molecule in the context of neuroprotection.

Future research should be directed towards rigorously evaluating its potential neuroprotective effects using established in vitro and in vivo models. Such studies would be essential to elucidate its mechanism of action beyond its putative effects on neurotransmitter systems and to determine if it holds any therapeutic promise for neurodegenerative diseases or other conditions involving neuronal damage. Until such research is conducted, any claims regarding the neuroprotective properties of this compound should be viewed with scientific skepticism. The development of this compound was not pursued further, which may have been due to factors such as the retirement of its inventor and legal disputes, rather than any documented side effects in human or animal trials.[8]

References

- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. adamalonzi.com [adamalonzi.com]

- 3. This compound: Enhanced learning and subsequent retention in humans as a result of low oral doses of new psychotropic agent | Semantic Scholar [semanticscholar.org]

- 4. This compound: enhanced learning and subsequent retention in humans as a result of low oral doses of new psychotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]

- 6. nbinno.com [nbinno.com]

- 7. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to PRL-8-53 (CAS Number: 51352-87-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRL-8-53, with the CAS number 51352-87-5 for its hydrochloride salt, is a synthetic nootropic compound that has demonstrated potential for enhancing learning and memory. First synthesized in the 1970s by Dr. Nikolaus Hansl at Creighton University, its chemical name is methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride. Despite promising initial findings, research into this compound has been limited, with only one human study published in 1978. This technical guide provides a comprehensive overview of the existing scientific knowledge on this compound, including its chemical properties, synthesis, pharmacology, and the available preclinical and clinical data. Detailed experimental protocols from the key human study are presented, along with a summary of toxicological data from animal models. This document aims to serve as a foundational resource for researchers and professionals in the field of drug development and neuroscience.

Chemical and Physical Properties

This compound is a substituted phenethylamine (B48288) and a derivative of benzoic acid and phenylmethylamine.[1][2] The hydrochloride salt is the form most commonly referenced in the available literature.

| Property | Value | Reference |

| CAS Number | 51352-87-5 (HCl) | [3] |

| IUPAC Name | methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate;hydrochloride | [3] |

| Molecular Formula | C₁₈H₂₂ClNO₂ | [4] |

| Appearance | White crystalline powder | [5] |

| Solubility | Soluble in organic solvents, limited solubility in water | [5] |

Synthesis

The synthesis of this compound is described as a multi-step process. A general outline of the synthesis for the hydrochloride salt involves:

-

Formation of an Intermediate: This step involves the reaction of benzylamine (B48309) with methyl 3-bromobenzoate under basic conditions.

-

N-Methylation: The resulting intermediate undergoes N-methylation, typically using methyl iodide in the presence of a base like potassium carbonate.

-

Hydrochloride Salt Formation: The final product is then treated with hydrochloric acid to yield methyl 3-(2-(benzylmethylamino)ethyl)benzoate hydrochloride.[6]

A detailed, step-by-step protocol for the industrial-scale synthesis is not publicly available. However, the fundamental steps are outlined in the chemical literature.

Pharmacology and Mechanism of Action

The precise mechanism of action of this compound is not fully understood.[1][6] However, the available research suggests that it may modulate multiple neurotransmitter systems.

Proposed Mechanisms:

-

Cholinergic System: this compound is believed to enhance the brain's response to acetylcholine, a neurotransmitter crucial for memory and learning.[1][2]

-

Dopaminergic System: The compound has been reported to potentiate dopamine (B1211576).[1][6] This action may contribute to its cognitive-enhancing effects, particularly as age-related cognitive decline is associated with reduced dopamine function.[1]

-

Serotonergic System: this compound is thought to partially inhibit serotonin.[1][6]

It is important to note that these proposed mechanisms are based on limited data and require further investigation to be fully elucidated.

Preclinical Studies

Animal studies on this compound have provided initial data on its toxicity and effects on behavior.

| Parameter | Species | Value | Reference |

| Oral LD₅₀ | Mice | 860 mg/kg | [6] |

| Hypotensive Effects | Canines | Brief hypotension at doses >8 mg/kg | [6] |

| Motor Activity | Rats and Mice | ED₅₀ for 50% reduction in motor activity at 160 mg/kg | [6] |

| Spasmolytic Effects | - | Observed | [6] |

| Stimulant Properties | Rats | Not observed at doses up to 200 mg/kg | [6] |

| Dextroamphetamine Potentiation | Rats | Not observed at a 20 mg/kg dose | [6] |

| Reversal of Reserpine Effects | - | Reverses catatonic and ptotic effects | [6] |

Experimental Protocols (Animal Studies)

Detailed experimental protocols for the animal studies are not extensively described in the available literature. The studies were conducted in the 1970s, and the reporting standards of that era were different from today's. The information available indicates the following:

-

Toxicity Studies: The LD₅₀ was determined in mice through oral administration of increasing doses of this compound. Hypotensive effects were observed in canines, and motor activity depression was measured in rats and mice.

-

Behavioral Studies: The lack of stimulant properties and potentiation of dextroamphetamine were assessed in rats. The reversal of reserpine-induced effects was also noted, suggesting an interaction with monoaminergic systems.

Clinical Studies

To date, only one human study on this compound has been published.

Hansl & Mead (1978): Enhanced Learning and Subsequent Retention in Humans

This study, published in Psychopharmacology, investigated the effects of a single oral dose of this compound on learning and memory in human subjects.[7]

5.1.1. Experimental Protocol

-

Study Design: The study was a double-blind, placebo-controlled trial.

-

Participants: 47 healthy volunteers were enrolled.

-

Intervention: A single 5 mg oral dose of this compound or a placebo was administered.

-

Timing: The drug or placebo was given 2 to 2.5 hours before the commencement of the experimental tasks.

-

Tasks:

-